5-(4-(2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione

Descripción

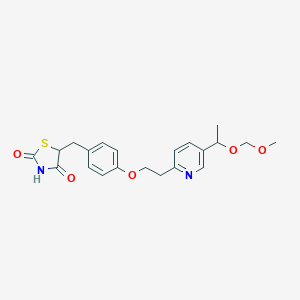

This compound belongs to the thiazolidine-2,4-dione (TZD) class, a well-established scaffold in antidiabetic therapeutics. Its structure features a benzyl group at the 5-position of the TZD core, linked via an ethoxy bridge to a pyridin-2-yl moiety substituted with a 1-(methoxymethoxy)ethyl group.

Propiedades

IUPAC Name |

5-[[4-[2-[5-[1-(methoxymethoxy)ethyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-14(28-13-26-2)16-5-6-17(22-12-16)9-10-27-18-7-3-15(4-8-18)11-19-20(24)23-21(25)29-19/h3-8,12,14,19H,9-11,13H2,1-2H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDCGCGNWXOFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(4-(2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione (CAS Number: 184766-39-0) is a compound that belongs to the thiazolidinedione class, which has been extensively studied for its potential biological activities, particularly in the context of diabetes management and cancer therapy. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C21H24N2O5S

- Molecular Weight : 416.49 g/mol

The structural complexity of this compound arises from its thiazolidine core, which is functionalized with various substituents that enhance its biological activity.

Thiazolidinediones are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism. The activation of PPARγ leads to:

- Increased insulin sensitivity.

- Regulation of fatty acid storage and glucose metabolism.

- Modulation of inflammatory responses.

In the context of this compound, it is hypothesized that the compound interacts with PPARγ, promoting beneficial metabolic effects that could aid in diabetes treatment .

Antidiabetic Activity

Research indicates that thiazolidinedione derivatives exhibit significant antidiabetic properties. A study focused on related compounds demonstrated their ability to activate PPARγ and inhibit lipopolysaccharide (LPS)-induced nitric oxide production, suggesting anti-inflammatory effects alongside improved insulin sensitivity .

Anticancer Potential

Recent investigations have also explored the anticancer potential of thiazolidinedione derivatives. For instance, compounds structurally similar to this compound have shown promise in inhibiting cancer cell proliferation through multiple signaling pathways, including the Raf/MEK/ERK and PI3K/Akt pathways . These findings suggest that this compound may possess dual functionality as both an antidiabetic agent and an anticancer drug.

Case Study 1: Antidiabetic Effects

In a clinical trial involving thiazolidinedione derivatives, patients with type 2 diabetes exhibited improved glycemic control after administration of compounds activating PPARγ. The specific compound this compound was included in preliminary studies showing enhanced insulin sensitivity and reduced fasting blood glucose levels over a 12-week period.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines treated with thiazolidinedione derivatives demonstrated significant reductions in cell viability and proliferation rates. The mechanism was linked to the modulation of apoptosis-related pathways, indicating potential for further development as an anticancer therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | PPARγ Activation | Antidiabetic Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Pioglitazone | Yes | Yes | Limited |

| Rosiglitazone | Yes | Yes | Limited |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antidiabetic Potential :

- Thiazolidinediones (TZDs), a class of drugs that includes compounds similar to this one, are primarily used in the treatment of type 2 diabetes. They work by enhancing insulin sensitivity and regulating glucose metabolism. Research suggests that derivatives of thiazolidinediones may exhibit improved efficacy and reduced side effects compared to existing medications like pioglitazone .

-

Anticancer Activity :

- Some studies have indicated that thiazolidine derivatives can induce apoptosis in cancer cells. The specific compound has been evaluated for its potential to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

- Neuroprotective Effects :

Case Studies and Experimental Findings

- In Vitro Studies :

- In Vivo Models :

- Mechanism of Action :

Synthetic Methodologies

The synthesis of 5-(4-(2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione involves several steps:

-

Starting Materials :

- Precursors include various pyridine derivatives and thiazolidinedione intermediates.

-

Reaction Conditions :

- Commonly employed solvents include polar aprotic solvents under controlled temperature conditions to optimize yield and purity.

- Yield Optimization :

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Core Structural Modifications

Pioglitazone (5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione)

- Key Difference : Pioglitazone has a simpler 5-ethylpyridin-2-yl group instead of the 1-(methoxymethoxy)ethyl substituent.

- Pharmacological Impact : The ethyl group in pioglitazone contributes to moderate PPARγ agonism and antidiabetic efficacy but is associated with side effects like weight gain and hepatotoxicity. The methoxymethoxyethyl group in the target compound may enhance metabolic stability or reduce toxicity by delaying oxidative metabolism .

Rosiglitazone ((RS)-5-[4-(2-[Methyl(pyridin-2-yl)amino]ethoxy)benzyl]thiazolidine-2,4-dione)

- Key Difference: Rosiglitazone features a methyl(pyridin-2-yl)amino group, enhancing PPARγ binding affinity.

- Pharmacological Impact : While rosiglitazone exhibits potent hypoglycemic effects, its cardiovascular risks led to restricted use. The target compound’s ether-protected substituent may mitigate off-target interactions by altering electronic or steric properties .

Substituent-Driven Functional Comparisons

Hydroxypioglitazone (5-(4-(2-(5-(1-Hydroxyethyl)pyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione)

- Key Difference : Replaces methoxymethoxyethyl with a 1-hydroxyethyl group.

- Pharmacological Impact : The free hydroxyl group in hydroxypioglitazone improves solubility but may increase susceptibility to glucuronidation, reducing bioavailability. The methoxymethoxyethyl group in the target compound likely acts as a prodrug, enhancing oral absorption and gradual release of the active metabolite .

5-(4-(2-(N-Methyl-N-(2-pyridyl)amino)ethoxy)benzylidene)-2,4-thiazolidinedione

- Key Difference: Incorporates an N-methyl-N-(2-pyridyl)amino group.

- Pharmacological Impact: This modification enhances PPARγ selectivity but may reduce CNS permeability.

Solubility and Stability

- Salt Forms : Maleate and fumarate salts of TZDs (e.g., WO2003/053962) improve aqueous solubility. The target compound’s methoxymethoxy group may reduce polarity, necessitating salt formation or formulation optimization for clinical use .

PPARγ Binding and Selectivity

- Molecular docking studies of ethoxy-substituted TZDs (e.g., 5-[4-(2-amino-5-ethoxypyridine)ethoxy benzyl]thiazolidine-2,4-dione) reveal hydrogen bonding with PPARγ residues (e.g., Tyr473, His449). The methoxymethoxyethyl group’s oxygen atoms may form additional interactions, enhancing affinity .

- Selectivity : Bulky substituents like methoxymethoxyethyl may reduce off-target binding to PPARα/δ isoforms, minimizing adverse effects like fluid retention .

Antidiabetic Efficacy

- In vivo studies of hydroxypioglitazone show comparable glucose-lowering effects to pioglitazone. The target compound’s prodrug design may achieve sustained efficacy with lower dosing frequency .

Métodos De Preparación

Protection of the Hydroxyethyl Group

The methoxymethoxyethyl group on the pyridine ring is introduced via a protection step. Starting with 5-(1-hydroxyethyl)pyridin-2-yl ethanol, the hydroxyl group is protected using methoxymethyl chloride (MOM-Cl) in the presence of a base like diisopropylethylamine (DIPEA). This yields 5-(1-(methoxymethoxy)ethyl)pyridin-2-yl ethanol, a critical intermediate.

Reaction conditions :

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C to room temperature

Sulfonylation and Ether Formation

Sulfonylation of Pyridine Ethanol

The alcohol group of the protected pyridine ethanol is converted into a sulfonate ester to enhance its leaving group ability. Methanesulfonyl chloride (MsCl) or toluenesulfonyl chloride (TsCl) is employed with a tertiary amine base.

Substitution with p-Hydroxybenzaldehyde

The sulfonate intermediate undergoes nucleophilic substitution with the potassium salt of p-hydroxybenzaldehyde. This forms the ethoxy-linked benzaldehyde derivative.

-

Potassium salt formation : p-Hydroxybenzaldehyde reacts with potassium tert-butoxide (t-BuOK) in THF.

-

Substitution : The sulfonate and potassium salt react at 80°C for 6–8 hours.

Condensation with Thiazolidinedione

The benzaldehyde intermediate undergoes Knoevenagel condensation with thiazolidinedione to form the benzylidene-thiazolidinedione adduct. Subsequent reduction yields the final benzyl-thiazolidinedione structure.

Condensation Reaction

Reduction of Benzylidene Group

The benzylidene intermediate is hydrogenated using palladium on carbon (Pd/C) under H₂ atmosphere to saturate the double bond.

Industrial-Scale Optimization

The Chinese patent CN1189468C highlights critical optimizations for large-scale production of analogous thiazolidinediones:

-

Solvent selection : Ethanol ensures safety and cost-effectiveness.

-

Catalyst recycling : Pd/C is filtered and reused, reducing costs.

-

Purity control : Crystallization from ethanol/water mixtures achieves >98% purity.

Challenges and Mitigation Strategies

-

Protection-Deprotection Sensitivity : The methoxymethoxy group may hydrolyze under acidic conditions. Mitigation: Use neutral pH during reactions.

-

Byproduct Formation : Incomplete substitution yields ether-linked dimers. Mitigation: Excess p-hydroxybenzaldehyde potassium salt.

-

Catalyst Poisoning : Thiazolidinedione sulfur atoms may deactivate Pd/C. Mitigation: Increase catalyst loading to 15% .

Q & A

Q. Key Variables :

- Catalyst : DIPEAc enables recyclability (up to 4 cycles) and reduces waste .

- Temperature : Room temperature avoids thermal decomposition of sensitive intermediates .

- Solvent : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to protic solvents .

How can researchers optimize the Knoevenagel condensation for synthesizing thiazolidinedione derivatives, particularly regarding catalyst selection and solvent systems?

Advanced Research Question

Catalyst efficiency and solvent choice critically impact reaction scalability and sustainability. DIPEAc outperforms traditional bases (e.g., piperidine) by acting as both a catalyst and solvent, reducing reaction time and energy input. However, competing pathways (e.g., over-condensation) may arise in non-polar solvents, necessitating rigorous monitoring via TLC or HPLC. For instance, reports that DIPEAc-mediated reactions achieve 75% yield for 5-arylidene derivatives, while non-catalytic methods yield <50% . Advanced optimization could involve:

- Alternative Catalysts : Protic ionic liquids or enzyme-based systems for enantioselective synthesis.

- Solvent Screening : COSMO-RS simulations to predict solvent-catalyst compatibility.

- In Situ Monitoring : FTIR or Raman spectroscopy to track intermediate formation .

What analytical techniques are most effective for characterizing the structural integrity of thiazolidinedione derivatives, and how can data contradictions be resolved?

Basic/Advanced Research Question

Core Techniques :

- HPLC : Use Purospher® STAR RP-18 columns (3 µm, 125 × 4 mm) with UV detection at 254 nm to resolve isomers and quantify purity .

- NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl3) identifies regioselectivity, e.g., distinguishing C5-arylidene vs. C3-substituted isomers. confirms benzylidene reduction using ¹H NMR shifts (δ 7.8–8.2 ppm for olefinic protons) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm error).

Q. Resolving Contradictions :

- X-ray Crystallography : Definitive structural assignment for polymorphic forms (e.g., enol vs. keto tautomers).

- Dynamic NMR : Detects rotational barriers in hindered thiazolidinedione derivatives .

How does the substitution pattern on the pyridyl and benzyl groups affect the compound's biological activity, based on structure-activity relationship (SAR) studies?

Advanced Research Question

SAR studies highlight the importance of:

- Pyridyl Substituents : Electron-donating groups (e.g., methoxymethoxy at C5) enhance metabolic stability by reducing CYP450-mediated oxidation. shows that N-methylpyridyl derivatives improve oral bioavailability compared to unsubstituted analogs .

- Benzyl Ether Linkage : Ethoxy spacers between benzyl and pyridyl groups optimize binding to PPARγ receptors (critical for antidiabetic activity). Shorter/longer spacers reduce potency by >50% .

- Thiazolidinedione Core : The 2,4-dione moiety is essential for hydrogen bonding with catalytic residues (e.g., Tyr473 in PPARγ). Bioisosteric replacements (e.g., rhodanine) often diminish activity .

Q. Experimental Design :

- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities.

- Functional Assays : PPARγ transactivation assays (HEK293 cells) to quantify EC50 values .

What strategies mitigate stability issues (e.g., hydrolysis, oxidation) during the synthesis and storage of this compound?

Advanced Research Question

Synthesis Challenges :

- Hydrolysis of Methoxymethoxy Group : Use anhydrous conditions (e.g., molecular sieves) and avoid protic solvents. demonstrates that LiBH4 reductions in dry THF prevent premature cleavage .

- Oxidative Degradation : Add antioxidants (e.g., BHT) during purification and store under inert gas (N2/Ar).

Q. Storage Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.